Cas no 4144-70-1 (2H-Benzotriazole-2-butanoic acid)

2H-Benzotriazole-2-butanoic acid is a benzotriazole derivative with applications in organic synthesis and material science. Its structure combines a benzotriazole moiety with a butanoic acid chain, offering unique reactivity as an intermediate or functional group modifier. The compound exhibits stability under various conditions, making it suitable for use in corrosion inhibition, UV stabilization, and as a ligand in coordination chemistry. Its carboxylic acid group allows for further derivatization, enabling tailored modifications for specific industrial or research applications. The benzotriazole component contributes to its ability to absorb UV light and chelate metals, enhancing its utility in protective coatings and polymer stabilization.
2H-Benzotriazole-2-butanoic acid structure
4144-70-1 structure
Product name:2H-Benzotriazole-2-butanoic acid
CAS No:4144-70-1
MF:C10H11N3O2
Molecular Weight:205.213
CID:3978349
PubChem ID:5192706

2H-Benzotriazole-2-butanoic acid 化学的及び物理的性質

名前と識別子

    • 2H-Benzotriazole-2-butanoic acid
    • 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid
    • AKOS023723011
    • CS-16331
    • D75705
    • 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoicacid
    • 4-(1,2,3-benzotriazol-2-yl)butanoic acid
    • CS-0095339
    • 4-(benzotriazol-2-yl)butanoic acid
    • DTXSID101302591
    • SCHEMBL26067857
    • 4144-70-1
    • インチ: InChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-11-8-4-1-2-5-9(8)12-13/h1-2,4-5H,3,6-7H2,(H,14,15)
    • InChIKey: MBYDJZFBIGPCLI-UHFFFAOYSA-N
    • SMILES: C1=CC2=NN(N=C2C=C1)CCCC(=O)O

計算された属性

  • 精确分子量: 205.085126602g/mol
  • 同位素质量: 205.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 68Ų

2H-Benzotriazole-2-butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM338137-250mg
4-(2H-Benzo[d][1,2,3]triazol-2-yl)butanoic acid
4144-70-1 95%+
250mg
$263 2021-08-18
Chemenu
CM338137-100mg
4-(2H-Benzo[d][1,2,3]triazol-2-yl)butanoic acid
4144-70-1 95%+
100mg
$73 2023-03-05
Chemenu
CM338137-250mg
4-(2H-Benzo[d][1,2,3]triazol-2-yl)butanoic acid
4144-70-1 95%+
250mg
$122 2023-03-05
Chemenu
CM338137-100mg
4-(2H-Benzo[d][1,2,3]triazol-2-yl)butanoic acid
4144-70-1 95%+
100mg
$182 2021-08-18
1PlusChem
1P01PP5U-100mg
2H-Benzotriazole-2-butanoic acid
4144-70-1 >98%
100mg
$115.00 2024-05-02
eNovation Chemicals LLC
Y1239781-5g
2H-Benzotriazole-2-butanoic acid
4144-70-1 97%
5g
$185 2024-06-05
eNovation Chemicals LLC
Y1239781-1g
2H-Benzotriazole-2-butanoic acid
4144-70-1 97%
1g
$85 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165979-250mg
4-(2H-Benzo[d][1,2,3]triazol-2-yl)butanoic acid
4144-70-1 97%
250mg
¥90.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165979-100mg
4-(2H-Benzo[d][1,2,3]triazol-2-yl)butanoic acid
4144-70-1 97%
100mg
¥54.00 2024-05-14
eNovation Chemicals LLC
Y1239781-100mg
2H-Benzotriazole-2-butanoic acid
4144-70-1 97%
100mg
$55 2024-06-05

2H-Benzotriazole-2-butanoic acid 関連文献

2H-Benzotriazole-2-butanoic acidに関する追加情報

2H-Benzotriazole-2-butanoic Acid: A Multifunctional Compound with Broad Applications in Biomedical Research

2H-Benzotriazole-2-butanoic acid, with the chemical formula C10H12N2O2 and the CAS number 4144-70-1, is a versatile organic compound that has garnered significant attention in the biomedical field. This compound belongs to the class of benzotriazole derivatives, which are widely studied for their unique chemical properties and potential applications in pharmaceuticals, materials science, and environmental protection. The structural features of 2H-Benzotriazole-2-butanoic acid—including its conjugated aromatic ring system and carboxylic acid functional group—contribute to its multifunctional behavior, making it a valuable candidate for further exploration in drug development and functional material design.

Recent advancements in molecular biology and chemical synthesis have enabled researchers to investigate the 2H-Benzotriazole-2-but,anoic acid in greater detail. A 2023 study published in Journal of Medicinal Chemistry highlighted its potential as a scaffold for designing antifungal agents, leveraging the inherent stability of the benzotriazole ring and the carboxylic acid group's ability to form hydrogen bonds with target proteins. This discovery aligns with the growing trend of utilizing heterocyclic compounds to address drug resistance challenges in fungal infections, a critical issue in modern medicine.

The 2H-Benzotriazole-2-butanoic acid exhibits unique physicochemical properties that make it suitable for various applications. Its molecular weight of 200.22 g/mol and solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO) are advantageous for both laboratory research and industrial-scale production. The compound's ability to form stable complexes with metal ions has also been explored in the context of developing chelating agents for heavy metal detoxification, a topic of increasing relevance in environmental and biomedical sciences.

Recent breakthroughs in computational chemistry have provided deeper insights into the 2H-Benzotriazole-2-butanoic acid’s molecular interactions. A 2024 study using molecular docking simulations revealed that the compound can selectively bind to the active sites of certain enzymes, such as histone deacetylases (HDACs), which are implicated in cancer progression. This finding suggests that 2H-Benzotriazole-2-butanoic acid could serve as a lead compound for developing epigenetic modulators, a promising area in oncology research.

The 2H-Benzotriazole-2-butanoic acid has also been investigated for its potential in photovoltaic materials. A 2023 paper in Advanced Energy Materials demonstrated that when incorporated into polymer solar cells, this compound enhances charge transport efficiency due to its conjugated π-electron system. This application highlights the compound's versatility beyond traditional pharmaceutical contexts, illustrating its potential in renewable energy technologies.

From a synthetic perspective, the 2H-Benzotriazole-2-butanoic acid can be prepared through several established methods. One common approach involves the condensation of 2-aminobenzotriazole with butyric acid under controlled reaction conditions, yielding the desired product with high purity. Recent developments in green chemistry have led to the optimization of this synthesis pathway, reducing energy consumption and minimizing byproduct formation. These improvements align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

Biomedical applications of 2H-Benzotriazole-2-butanoic acid are expanding rapidly, driven by its ability to modulate biological pathways. In the field of neurodegenerative diseases, preliminary studies suggest that this compound may exert neuroprotective effects by inhibiting oxidative stress and reducing inflammation in neuronal cells. These findings, published in Neurochemistry International in 2023, open new avenues for its use in the treatment of conditions such as Alzheimer's and Parkinson's disease.

The 2H-Benzotriazole-2-butanoic acid also shows promise in the development of antimicrobial agents. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell membranes and interfering with essential metabolic processes, making it a potential candidate for combating antibiotic-resistant strains.

From a pharmacokinetic standpoint, the 2H-Benzotriazole-2-butanoic acid exhibits favorable absorption properties when administered orally. Its solubility in aqueous solutions and low molecular weight contribute to rapid systemic distribution, which is critical for therapeutic efficacy. However, further research is needed to optimize its bioavailability and determine the optimal dosing regimens for different therapeutic applications.

Recent advances in nanotechnology have opened new possibilities for the 2H-Benzotriazole-2-butanoic acid. Researchers are exploring its integration into nanocarriers for targeted drug delivery, which could enhance its therapeutic potential while minimizing side effects. A 2023 study in Nano Letters demonstrated that encapsulating the compound in lipid nanoparticles significantly improved its stability and cellular uptake, paving the way for more effective treatment strategies.

The 2H-Benzotriazole-2-butanoic acid’s role in biocompatible materials is another area of active research. Its ability to form stable crosslinks with other polymers has been leveraged to develop hydrogels with tunable mechanical properties. These materials have potential applications in tissue engineering and wound healing, where controlled degradation rates and biocompatibility are essential.

As the field of medicinal chemistry continues to evolve, the 2H-Benzotriazole-2-butanoic acid remains an attractive subject for further investigation. Its diverse applications across pharmaceutical, materials science, and energy sectors underscore its significance as a multifunctional compound. Ongoing research efforts are likely to uncover additional therapeutic potentials and expand its utility in addressing complex biomedical challenges.

In conclusion, the 2H-Benzotriazole-2-butanoic acid represents a compelling example of how a single chemical entity can have far-reaching implications across multiple scientific disciplines. Its unique molecular structure, coupled with its versatile functional properties, positions it as a valuable tool for innovation in drug discovery, material science, and sustainable technologies. Continued research into this compound is expected to yield new insights and applications, further solidifying its importance in modern scientific and medical advancements.

For researchers and industry professionals interested in exploring the 2H-Benzotriazole-2-butanoic acid further, staying updated with the latest publications in journals such as Journal of Medicinal Chemistry, Advanced Materials, and Nature Communications will provide valuable information on its latest developments and potential applications. Collaborative efforts across academia and industry are likely to accelerate the translation of these findings into practical solutions for global health and technological challenges.

Ultimately, the 2H-Benzotriazole-2-butanoic acid exemplifies the power of interdisciplinary research in driving scientific progress. By bridging the gap between fundamental chemistry and applied sciences, this compound continues to inspire new discoveries and innovations that have the potential to transform multiple fields. As research in this area advances, the 2H-Benzotriazole-2-butanoic acid is poised to play an increasingly important role in shaping the future of biomedical and materials science.

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